4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide
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Overview
Description
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, a pyrazole ring, and a butanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by cyclization.
Coupling of the Quinazolinone and Pyrazole Units: The quinazolinone and pyrazole units are coupled using a suitable linker, such as a butanoyl chloride, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinazolinone core can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide has shown potential as an enzyme inhibitor. It can be used to study enzyme kinetics and the role of specific enzymes in metabolic pathways.
Medicine
Medically, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The pyrazole ring may enhance binding affinity and specificity, while the butanamide side chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide: Lacks the pyrazole ring, which may reduce its binding affinity.
N-(1-methyl-1H-pyrazol-3-yl)butanamide: Lacks the quinazolinone core, which is crucial for enzyme inhibition.
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-phenylbutanamide: Contains a phenyl group instead of the pyrazole ring, which may alter its biological activity.
Uniqueness
The unique combination of the quinazolinone core, pyrazole ring, and butanamide side chain in 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N5O3 |
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Molecular Weight |
327.34 g/mol |
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1-methylpyrazol-3-yl)butanamide |
InChI |
InChI=1S/C16H17N5O3/c1-20-10-8-13(19-20)18-14(22)7-4-9-21-15(23)11-5-2-3-6-12(11)17-16(21)24/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,24)(H,18,19,22) |
InChI Key |
RIMIQDCWSQPQMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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